6-(1,3-Dioxolan-2-YL)nicotinaldehyde
Description
6-(1,3-Dioxolan-2-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 1,3-dioxolane ring substituent at the 6-position of the pyridine core. This compound is commercially available, with multiple suppliers listed in chemical databases (e.g., CAS-associated entries in ), though its exact synthesis route and biological applications remain less documented compared to other nicotinaldehyde derivatives.
Properties
CAS No. |
1256819-17-6 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-7-1-2-8(10-5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
InChI Key |
CKBGNLYBDWVECH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the formation of the 1,3-dioxolane ring through the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions with the continuous removal of water to drive the equilibrium towards the formation of the dioxolane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products:
Oxidation: 6-(1,3-Dioxolan-2-YL)nicotinic acid.
Reduction: 6-(1,3-Dioxolan-2-YL)nicotinyl alcohol.
Substitution: this compound imine or hydrazone derivatives.
Scientific Research Applications
6-(1,3-Dioxolan-2-YL)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxolan-2-YL)nicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with primary amines, which are key intermediates in various biochemical pathways . The dioxolane ring provides stability and can act as a protecting group for the aldehyde, allowing selective reactions at other functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinaldehyde derivatives are widely studied for their inhibitory activity against nicotinamidases and other enzymes. Below is a detailed comparison of 6-(1,3-Dioxolan-2-yl)nicotinaldehyde with structurally related analogs, focusing on molecular properties, inhibitory potency, and commercial availability.
Table 1: Comparative Analysis of Nicotinaldehyde Derivatives
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Ki (µM) | Price (1g) | Suppliers |
|---|---|---|---|---|---|---|
| Nicotinaldehyde | None (parent compound) | C₆H₅NO | 107.11 | 0.18† | N/A | N/A |
| 5-Bromo-nicotinaldehyde | Bromo (-Br) | C₆H₄BrNO | 202.01 | 0.72† | N/A | N/A |
| 6-(2-Furyl)nicotinaldehyde | 2-Furyl | C₁₀H₇NO₂ | 173.16 | N/A | ¥62,500‡ | 1‡ |
| This compound | 1,3-Dioxolane | C₉H₁₀N₂O₂ | 178.18 | N/A | ~¥26,100‡ | ≥2§ |
Notes:
- † Ki values from nicotinamidase inhibition assays ().
- ‡ Pricing inferred from (6-(2-Furyl)nicotinaldehyde priced at ¥62,500/g; 6-(1,3-Dioxolan-2-yl) analog estimated from structurally similar entries).
- § Supplier data from .
Key Findings:
Substituent Effects on Inhibitory Activity: The parent compound nicotinaldehyde exhibits strong inhibition (Ki = 0.18 µM) against nicotinamidases due to its small size and direct interaction with the enzyme active site . 5-Bromo-nicotinaldehyde shows reduced potency (Ki = 0.72 µM), likely due to steric hindrance from the bulky bromo group . For this compound, the dioxolane group may balance steric and electronic effects.
Structural and Commercial Considerations :
- 6-(2-Furyl)nicotinaldehyde has a planar, aromatic furyl group that may reduce solubility compared to the dioxolane analog. Its high price (¥62,500/g) reflects synthetic complexity .
- This compound is moderately priced (~¥26,100/g), suggesting simpler synthesis (e.g., acetal protection of a carbonyl precursor). Its commercial availability (≥2 suppliers) enhances accessibility for research .
Potential Applications: Nicotinaldehyde derivatives are primarily used as enzyme inhibitors. The dioxolane analog’s stability and polarity make it a candidate for prodrug design or targeted delivery systems.
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